tert-Butyl methyl(pyrrolidin-3-yl)carbamate hydrochloride
Overview
Description
tert-Butyl methyl(pyrrolidin-3-yl)carbamate hydrochloride is a chemical compound with the molecular formula C10H21ClN2O2. It is commonly used in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
The synthesis of tert-Butyl methyl(pyrrolidin-3-yl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with pyrrolidine derivatives under specific conditions. One common method includes the use of tert-butyl chloroformate and pyrrolidine in the presence of a base such as triethylamine . The reaction is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize efficiency .
Chemical Reactions Analysis
tert-Butyl methyl(pyrrolidin-3-yl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as alkyl halides.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl methyl(pyrrolidin-3-yl)carbamate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: This compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl methyl(pyrrolidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of receptor function .
Comparison with Similar Compounds
tert-Butyl methyl(pyrrolidin-3-yl)carbamate hydrochloride can be compared with other similar compounds such as:
tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride: Similar in structure but with a different substitution pattern on the pyrrolidine ring.
tert-Butyl N-methyl-N-(pyrrolidin-3-yl)carbamate hydrochloride: Differing in the position of the methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl N-methyl-N-pyrrolidin-3-ylcarbamate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12(4)8-5-6-11-7-8;/h8,11H,5-7H2,1-4H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKDCIVYKGWBBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCNC1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1610028-41-5 | |
Record name | Carbamic acid, N-methyl-N-3-pyrrolidinyl-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1610028-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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